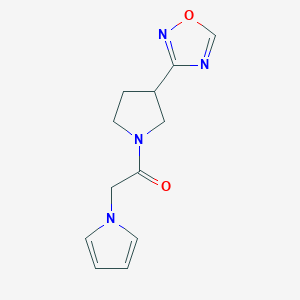
1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been shown to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone and its derivatives demonstrate significant antimicrobial properties. For instance, Salimon, Salih, and Hussien (2011) synthesized a compound structurally related to this chemical, which exhibited considerable antimicrobial activity with minimum inhibitory concentration values ranging between 30.2 and 43.2 μg cm-3, indicating its potential as an antimicrobial agent Salimon, Salih, & Hussien, 2011.
Antiviral Activity
Compounds related to 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone have been investigated for their antiviral properties. Attaby et al. (2006) synthesized derivatives that showed potential antiviral activity, including activity against HSV1 and HAV-MBB, demonstrating the relevance of this chemical structure in antiviral research Attaby, Elghandour, Ali, & Ibrahem, 2006.
Enzymatic Metabolism Study
The compound has been used in studies to understand enzymatic processes. Yoo et al. (2008) investigated the in vitro metabolism of a related compound in rat liver microsomes, providing insights into its metabolic pathways and the formation of various metabolites, which is crucial for drug development and understanding the enzymatic processes Yoo, Chung, Lee, Lee, Kang, & Kim, 2008.
Antitumor Activity
Research into the antitumor properties of oxadiazole derivatives, including those structurally related to this compound, has been conducted. Maftei et al. (2016) reported on the synthesis and investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anti-cancer activity. This highlights the compound's potential in developing new antitumor agents Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016.
Chemical Synthesis
This chemical structure is significant in the field of chemical synthesis. Almansa et al. (2008) developed a versatile three-component coupling for synthesizing related compounds, indicating its importance in synthetic chemistry for creating complex molecules Almansa, Virgili, Carceller, & Grima-Poveda, 2008.
Catalytic Behavior
The compound's derivatives have been studied for their catalytic properties. Sun et al. (2007) synthesized derivatives incorporating 2-quinoxalinyl-6-iminopyridines and investigated their catalytic behavior, particularly in reactions involving ethylene, indicating the compound's potential in catalysis Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007.
Propiedades
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-11(8-15-4-1-2-5-15)16-6-3-10(7-16)12-13-9-18-14-12/h1-2,4-5,9-10H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMKWXFABHDWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

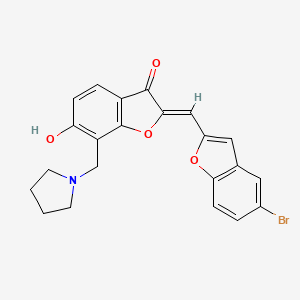
![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2752369.png)
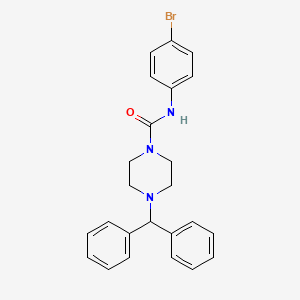
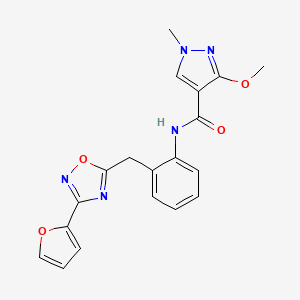
![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)
![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

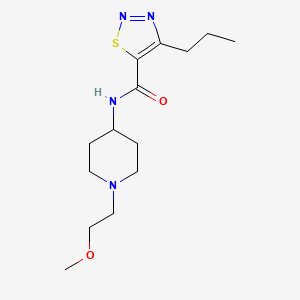
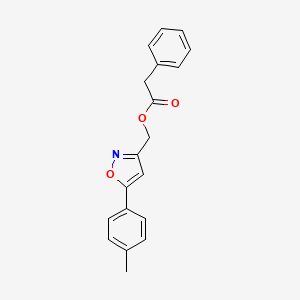
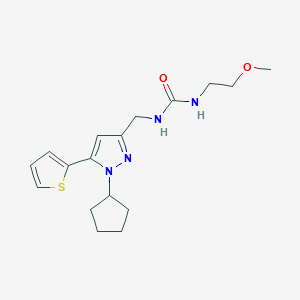
![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)
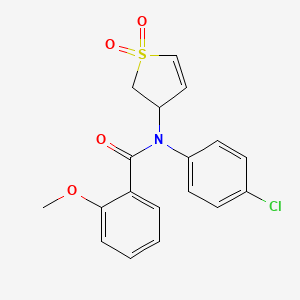

![Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2752390.png)